

Cholesteryl Gamma-Linolenate: A Technical Guide to its Physical Properties and Characteristics

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Compound of Interest

Compound Name: Cholesteryl gamma linolenate

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Introduction

Cholesteryl gamma-linolenate, an ester formed from the condensation of cholesterol and gamma-linolenic acid, is a molecule of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science.[1] As a derivative of cholesterol, it plays a role in the transport and storage of this essential lipid.[2][3] The incorporation of gamma-linolenic acid, an omega-6 polyunsaturated fatty acid, bestows unique properties upon the molecule, influencing its physical behavior and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of cholesteryl gamma-linolenate, details on its synthesis and analysis, and insights into its metabolic context.

Core Physical and Chemical Properties

Cholesteryl gamma-linolenate is characterized by the following fundamental properties:

Property	Value	Source
Molecular Formula	C45H74O2	[4][5]
Molecular Weight	647.07 g/mol	[4][5]
CAS Number	99518-16-8	[4]
Appearance	Colorless to light yellow liquid	[5]
Purity	>99%	[4]
Storage	-20°C for long-term storage	[6]

While specific quantitative data for melting point, boiling point, and density are not readily available in the reviewed literature, its liquid state at room temperature suggests a relatively low melting point compared to saturated cholesteryl esters. The solubility of cholesteryl esters is generally low in water due to their hydrophobic nature.[3][7] While qualitative information suggests solubility in organic solvents like chloroform, detailed quantitative solubility data in a range of solvents remains to be fully characterized.[8][9]

Experimental Protocols

Enzymatic Synthesis of Cholesteryl Gamma-Linolenate

A viable method for the synthesis of cholesteryl gamma-linolenate involves enzymatic esterification, which offers high specificity and mild reaction conditions. The following protocol is adapted from a general method for synthesizing steryl esters of polyunsaturated fatty acids. [10]

Materials:

- Cholesterol
- Gamma-linolenic acid
- Pseudomonas lipase (immobilized)
- Organic solvent (e.g., hexane)

- Water

Procedure:

- A mixture of cholesterol and gamma-linolenic acid (e.g., in a 3:1 molar ratio) is prepared.[\[10\]](#)
- An appropriate amount of water (e.g., 30% by weight of the total reactants) is added to the mixture.[\[10\]](#)
- Immobilized Pseudomonas lipase (e.g., 3000 units/g of reaction mixture) is added as the catalyst.[\[10\]](#)
- The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours) to achieve a high esterification yield.[\[10\]](#)
- The product, cholesteryl gamma-linolenate, can be purified from the reaction mixture using techniques such as column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

Reversed-phase HPLC is a powerful technique for the analysis and purification of cholesteryl esters. The following outlines a general approach that can be optimized for cholesteryl gamma-linolenate.

Instrumentation:

- HPLC system with a C18 reversed-phase column.
- UV or Evaporative Light Scattering Detector (ELSD).

Mobile Phase:

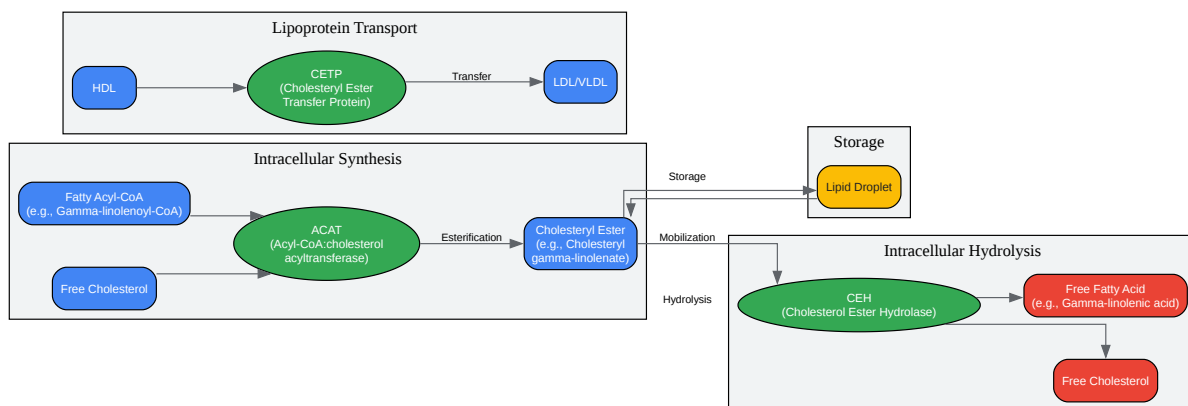
- A gradient of organic solvents is typically used. A common mobile phase system could be a mixture of isopropanol and acetonitrile, or methanol and acetonitrile.[\[11\]](#)

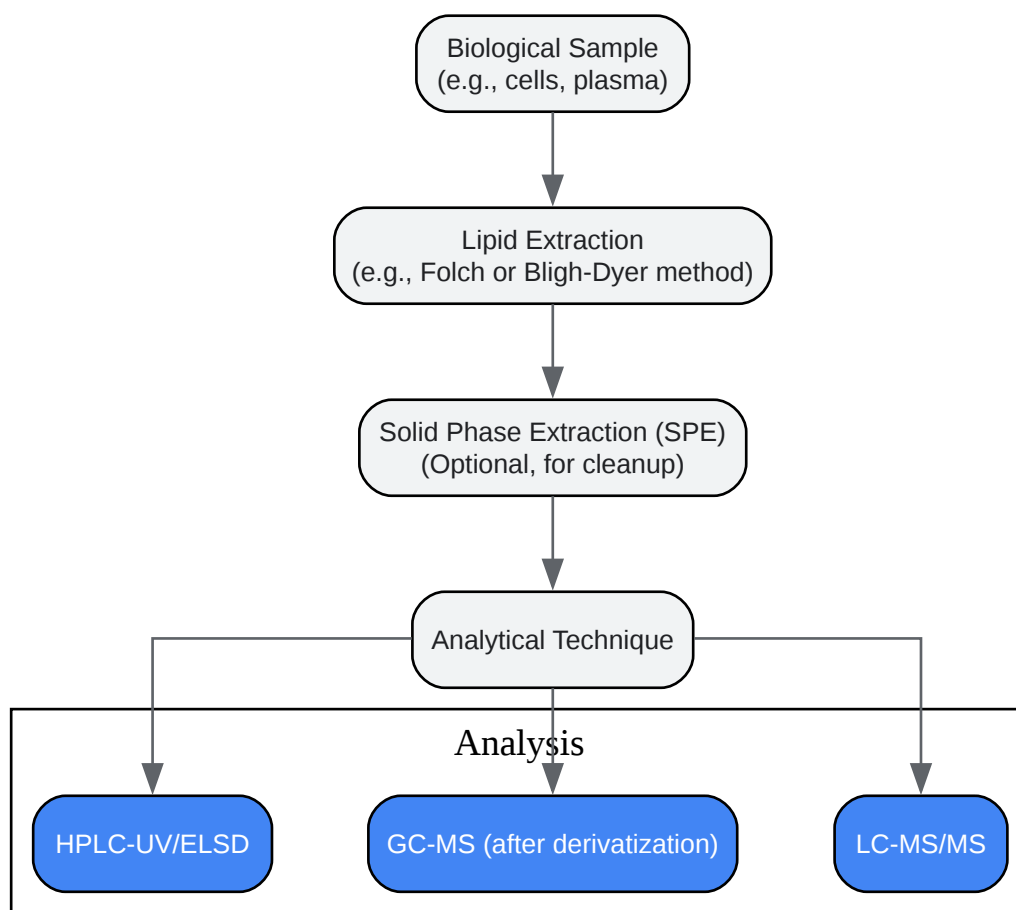
Protocol Outline:

- **Sample Preparation:** The lipid extract containing cholesteryl gamma-linolenate is dissolved in a suitable organic solvent.
- **Injection:** A specific volume of the sample is injected onto the HPLC column.
- **Elution:** A solvent gradient is applied to separate the different lipid components based on their hydrophobicity. Cholesteryl esters are highly nonpolar and will have long retention times.
- **Detection:** The eluted compounds are detected by a UV detector (around 205-210 nm for the ester bond) or an ELSD, which is a universal detector for non-volatile compounds.
- **Quantification:** Quantification can be achieved by using an internal standard and generating a calibration curve.

Metabolic Pathway of Cholesteryl Esters

Cholesteryl esters are central to lipid metabolism, serving as the primary form for cholesterol storage and transport within the body.^{[2][12][13]}





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